molecular formula C20H18O5 B442781 Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B442781
M. Wt: 338.4g/mol
InChI Key: JGWWRLUEQAUIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C20H18O5 and a molecular weight of 338.35392 g/mol This compound is characterized by a phenyl group attached to a furoate moiety through an ethoxyphenoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-ethoxyphenoxy)methyl]-2-furoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenyl 5-[(4-methoxyphenoxy)methyl]-2-furoate: Similar structure with a methoxy group instead of an ethoxy group.

    Phenyl 5-[(4-hydroxyphenoxy)methyl]-2-furoate: Contains a hydroxy group in place of the ethoxy group.

    Phenyl 5-[(4-chlorophenoxy)methyl]-2-furoate: Features a chloro group instead of an ethoxy group.

Uniqueness

Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is unique due to its specific ethoxyphenoxy methyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4g/mol

IUPAC Name

phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C20H18O5/c1-2-22-15-8-10-16(11-9-15)23-14-18-12-13-19(24-18)20(21)25-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3

InChI Key

JGWWRLUEQAUIEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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